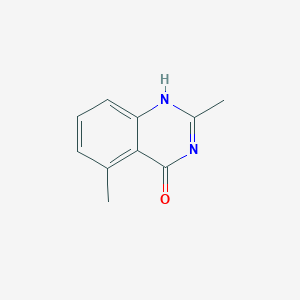

2,5-Dimethylquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethylquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

2,5-Dimethylquinazolin-4(1H)-one exhibits a range of biological activities:

- Anticancer Activity : Quinazoline derivatives, including this compound, have shown significant anticancer properties. They act as inhibitors of key enzymes involved in tumor growth and proliferation. For instance, some studies indicate that quinazoline derivatives inhibit dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer .

- Antibacterial and Antifungal Properties : Research indicates that quinazoline derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. They have also been evaluated for antifungal applications, demonstrating efficacy against common fungal pathogens .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

- Base-Promoted SNAr Reactions : A notable method involves the base-promoted nucleophilic aromatic substitution (SNAr) reaction of ortho-fluorobenzamides with amides, leading to the formation of quinazolin-4-one structures without the need for transition metals. This method allows for the efficient synthesis of various substituted quinazolinones under mild conditions .

- Cyclization Reactions : Another approach includes cyclization reactions involving 2-aminobenzamides and carbonyl compounds. These reactions are typically facilitated by acidic or basic conditions and yield high purity products suitable for further biological evaluation .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values comparable to established anticancer drugs like doxorubicin in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

- Antibacterial Activity : A study reported that this compound and its derivatives displayed significant antibacterial activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Synthetic Methods

The compound is typically synthesized through cyclocondensation reactions:

-

Thermal cyclization : Anthranilic acid derivatives react with thioacetamide under fusion conditions (250–300°C) to form the quinazolinone core .

-

Base-promoted SNAr reactions : 2-Fluoro-N-methylbenzamide undergoes nucleophilic aromatic substitution with benzamide derivatives in DMSO using Cs₂CO₃ (2.5 equiv) at 135°C, achieving up to 85% yield .

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thermal cyclization | 250–300°C, thioacetamide | 60–75 | |

| SNAr reaction | Cs₂CO₃/DMSO, 135°C, 24h | 70–85 |

Substitution Reactions

The 4-keto group and methyl substituents enable diverse functionalization:

-

Amination : Reacts with ammonium acetate in pyridine to form 4-amino derivatives (e.g., compound 8 in ), confirmed by NH₂ singlet at δ 4.15 ppm in ¹H-NMR .

-

Hydrazinolysis : Treatment with hydrazine hydrate in ethanol produces 4-hydrazinyl derivatives (compound 9 ), showing two exchangeable NH signals at δ 4.15 and 12.26 ppm .

-

Alkylation : Piperazine derivatives form via nucleophilic displacement with 2-chlorobenzaldehyde in acetic acid/sodium acetate (e.g., HIF-1α inhibitor 16 ) .

Oxidation and Cyclization

-

Oxidation : Generates quinazoline N-oxides using m-chloroperbenzoic acid (mCPBA), enhancing electrophilicity for downstream reactions .

-

Cyclocondensation : With ethyl chloroacetate or phenacyl chloride, forms thiazolidin-4-one derivatives (e.g., compounds 11–13 ) via elimination-cyclization pathways .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide | 82 |

| Thiazolidinone formation | Ethyl chloroacetate, EtOH | 3-Phenylthiazolidin-4-one | 75 |

Metal-Catalyzed Modifications

-

Copper-catalyzed coupling : Forms styryl derivatives (e.g., 25a–b ) via aerobic oxidative cyclization in DMSO, enhancing antioxidant activity .

-

Cobalt-mediated cycloaddition : Cp*CoIII catalysts enable [4+2] cycloadditions with benzamides, constructing polycyclic frameworks .

Biological Activity Correlations

Structural modifications significantly impact bioactivity:

-

Antioxidant capacity : 2-(2,3-Dihydroxyphenyl) derivatives (e.g., 21e ) show EC₅₀ = 7.9 μM in ABTS assays, outperforming ascorbic acid .

-

Kinase inhibition : N-Alkylated derivatives (e.g., compound 24 ) exhibit sub-micromolar K_D values against ALK1 (41 nM) and ALK6 (39 nM) .

| Derivative | Target | Activity (EC₅₀/K_D) | Source |

|---|---|---|---|

| 21e | ABTS radical | 7.9 μM | |

| 24 | ALK1 | 41 nM |

Comparative Reactivity

The 2,5-dimethyl substitution pattern confers distinct reactivity compared to analogs:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 2-Methylquinazolin-4-one | Higher electrophilicity at C4 | |

| 4-Methylquinazolin-2-one | Reduced susceptibility to nucleophilic attack |

Eigenschaften

IUPAC Name |

2,5-dimethyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)10(13)12-7(2)11-8/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRIOBWJIBWRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602325 |

Source

|

| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-56-2 |

Source

|

| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.